3-Chloro-6-(1-ethoxyvinyl)pyridazine

説明

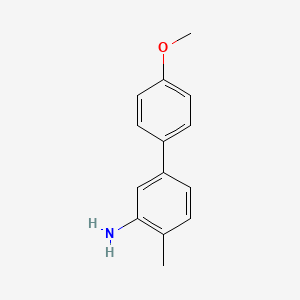

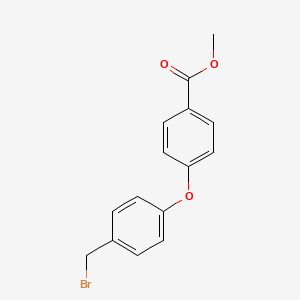

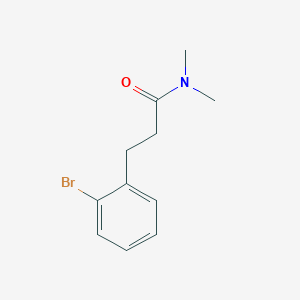

3-Chloro-6-(1-ethoxyvinyl)pyridazine is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 . It is a solid substance under normal conditions .

Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(1-ethoxyvinyl)pyridazine consists of a pyridazine ring with a chlorine atom at the 3rd position and an ethoxyvinyl group at the 6th position . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-6-(1-ethoxyvinyl)pyridazine are not available, pyridazine derivatives are known to participate in various chemical reactions. For instance, they can undergo aza-Diels-Alder reactions .Physical And Chemical Properties Analysis

3-Chloro-6-(1-ethoxyvinyl)pyridazine is a solid substance . It has a molecular weight of 184.62 . The compound’s unique physicochemical properties stem from the pyridazine ring, characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity .科学的研究の応用

Drug Discovery and Development

The pyridazine ring, such as that found in 3-Chloro-6-(1-ethoxyvinyl)pyridazine , is known for its unique physicochemical properties which include weak basicity, a high dipole moment, and robust hydrogen-bonding capacity . These characteristics make it valuable in drug discovery, particularly for molecular recognition where it can contribute to the specificity and potency of drug-target interactions. The inherent polarity and low cytochrome P450 inhibitory effects are also advantageous, reducing the potential for drug-drug interactions and cardiac toxicity.

Pharmacophore in Medicinal Chemistry

Pyridazine derivatives, including 3-Chloro-6-(1-ethoxyvinyl)pyridazine , have been identified as key pharmacophores in medicinal chemistry . They have been incorporated into molecules that exhibit a broad spectrum of biological activities. This compound could be explored for its potential as a core structure in the design of new therapeutic agents, leveraging its ability to interact with various biological targets.

Antimicrobial and Antitubercular Agents

Research has shown that pyridazine derivatives can possess significant antimicrobial and antitubercular properties . 3-Chloro-6-(1-ethoxyvinyl)pyridazine could be used as a scaffold for developing new compounds with enhanced efficacy against resistant strains of bacteria and Mycobacterium tuberculosis.

Anti-inflammatory and Analgesic Applications

The structural flexibility of pyridazine allows for the development of compounds with anti-inflammatory and analgesic effects . 3-Chloro-6-(1-ethoxyvinyl)pyridazine could be modified to enhance its interaction with biological pathways involved in inflammation and pain, potentially leading to new treatments for chronic inflammatory diseases and pain management.

Cardiovascular Drug Design

Pyridazine derivatives have been historically exploited in the search for cardiovascular drugs . The unique structure of 3-Chloro-6-(1-ethoxyvinyl)pyridazine could be utilized to create novel compounds that modulate cardiovascular function, offering potential treatments for conditions like hypertension and heart failure.

Neurological Disorder Treatments

The pyridazine moiety has been associated with activity against various neurological disorders . 3-Chloro-6-(1-ethoxyvinyl)pyridazine could be investigated for its potential effects on neurological pathways, possibly leading to new therapeutic options for diseases such as Alzheimer’s, Parkinson’s, and epilepsy.

Safety and Hazards

The safety information available indicates that 3-Chloro-6-(1-ethoxyvinyl)pyridazine may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

将来の方向性

The pyridazine ring, a key component of 3-Chloro-6-(1-ethoxyvinyl)pyridazine, has been found to have unique applications in molecular recognition and drug discovery . Its inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction with the cardiac hERG potassium channel add additional value in drug discovery and development . Therefore, future research could explore the potential of 3-Chloro-6-(1-ethoxyvinyl)pyridazine and similar compounds in various therapeutic applications.

特性

IUPAC Name |

3-chloro-6-(1-ethoxyethenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-5-8(9)11-10-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIMNZWLBCNVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-(1-ethoxyvinyl)pyridazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-Dimethyl-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-3-yl}-amine](/img/structure/B1467733.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1467735.png)

![2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1467739.png)